4,5Alpha-Epoxy Eplerenone is a synthetic derivative of eplerenone, which is an aldosterone antagonist and a potassium-sparing diuretic. Eplerenone is primarily used in the management of chronic heart failure and hypertension, particularly in patients with elevated aldosterone levels. The compound is characterized by the presence of a 9,11α-epoxy bridge, which differentiates it from other similar compounds such as spironolactone. Its chemical structure can be represented as 9,11α-epoxy-7α-methoxycarbonyl-3-oxo-17α-pregn-4-ene-21,17-carbolactone, with a molecular formula of C24H30O6 and a molar mass of approximately 414.5 g/mol .
4,5Alpha-Epoxy Eplerenone exhibits biological activity primarily through its action as an aldosterone receptor antagonist. This mechanism allows it to inhibit the effects of aldosterone on sodium retention and potassium excretion, leading to increased diuresis and reduced blood pressure. The compound has been shown to have a lower affinity for androgen and progesterone receptors compared to spironolactone, which may result in fewer side effects related to these pathways . Additionally, it has been noted for its unique non-genomic effects that contribute to its efficacy in treating conditions associated with high aldosterone levels .
The synthesis methods for 4,5Alpha-Epoxy Eplerenone generally involve multi-step organic reactions. A common approach includes:
4,5Alpha-Epoxy Eplerenone is primarily applied in clinical settings for managing conditions like chronic heart failure and resistant hypertension. Its ability to antagonize aldosterone makes it useful in reducing fluid retention and improving cardiovascular outcomes. Additionally, ongoing research is exploring its potential applications in other areas such as nephrology and endocrinology where aldosterone plays a significant role .
Interaction studies involving 4,5Alpha-Epoxy Eplerenone indicate that it is primarily metabolized by the cytochrome P450 enzyme CYP3A4. This metabolic pathway suggests potential interactions with other drugs that are either inducers or inhibitors of this enzyme. For instance, co-administration with potent CYP3A4 inhibitors like ketoconazole can lead to increased plasma concentrations of eplerenone, raising the risk of hyperkalemia . Furthermore, interactions with other potassium-sparing diuretics or supplements can exacerbate potassium retention.
Several compounds share structural similarities with 4,5Alpha-Epoxy Eplerenone, particularly within the class of steroidal antimineralocorticoids. Notable comparisons include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Spironolactone | Contains a thioacetyl group | Higher affinity for androgen receptors |
| Canrenone | A metabolite of spironolactone | Less selective than eplerenone |
| Finerenone | Non-steroidal mineralocorticoid receptor antagonist | Different mechanism targeting inflammation |
| Drospirenone | A synthetic progestin | Exhibits progestogenic activity |
Uniqueness: 4,5Alpha-Epoxy Eplerenone's unique epoxy structure contributes to its selective action on mineralocorticoid receptors without significant interaction with androgen or progesterone receptors, differentiating it from spironolactone and other related compounds .
The synthesis of 4,5α-Epoxy Eplerenone demands multi-step sequences to construct its fused epoxy-lactone system and functionalize the steroidal core. Key challenges include maintaining stereochemical integrity at the 4,5α-epoxy position and introducing the 7α-methoxycarbonyl group without compromising the aldosterone receptor-binding domain.
Michael addition/aldol condensation cascades provide an efficient route to build the steroidal framework while establishing critical stereocenters. A representative protocol begins with 11α-hydroxycanrenone, which undergoes nucleophilic attack by 2-methylfuran in the presence of boron trifluoride etherate (BF₃·OEt₂). This step, conducted at -22°C in a nitromethane-dichloromethane solvent system, achieves 75.6% yield of 7α-(5-methyl-2-furan)-11α-hydroxycanrenone (Table 1).
Table 1: Reaction Conditions for Michael Addition
| Parameter | Specification |
|---|---|
| Starting Material | 11α-Hydroxycanrenone |
| Nucleophile | 2-Methylfuran |
| Catalyst | Boron trifluoride etherate |
| Solvent System | Nitromethane:Dichloromethane (4.2:1) |
| Temperature | -22°C to -16°C |
| Reaction Time | 30 hours |
| Yield | 75.6% |
The reaction proceeds via BF₃-mediated activation of the carbonyl group, enabling regioselective 1,4-addition to the α,β-unsaturated ketone. Subsequent aldol-like cyclization forms the furan-substituted steroidal intermediate, which is critical for downstream functionalization.
Selective epoxidation of the Δ⁴,⁵ double bond in the steroidal precursor requires careful modulation of oxidizing agents and reaction conditions to avoid over-oxidation. A two-step approach involves:
Table 2: Epoxidation Optimization Parameters
| Factor | Impact on Selectivity |
|---|---|
| Oxidizing Agent | mCPBA > DMDO > VO(acac)₂/H₂O₂ |
| Solvent Polarity | Higher polarity improves α-face attack |
| Temperature | 20–25°C optimal for kinetic control |
| Catalytic Additives | Thiourea suppresses radical pathways |
Density functional theory (DFT) studies suggest that mCPBA’s electrophilic oxygen preferentially attacks the α-face due to steric shielding from the 7α-furan substituent, favoring 4,5α-epoxy formation over the β-isomer.
Functionalization of the steroid nucleus focuses on introducing the 9,11α-epoxy and 17α-carbolactone moieties while preserving the 3-keto-4-ene system. A convergent strategy involves:
Critical to this approach is the sequential protection/deprotection of hydroxyl groups at C7 and C11 to prevent undesired ring-opening reactions during lactonization.
Quaternary ammonium bases play a crucial role in the synthesis of 4,5Alpha-Epoxy Eplerenone, particularly in phase transfer catalytic systems that facilitate the formation of the epoxide ring structure [1] [2]. These catalytic systems demonstrate remarkable effectiveness in promoting stereochemical control during key synthetic transformations [3] [4].
The fundamental mechanism involves the quaternary ammonium cation facilitating the transfer of anionic species between aqueous and organic phases, enabling reactions that would otherwise be kinetically unfavorable [5]. In the context of 4,5Alpha-Epoxy Eplerenone synthesis, tetrabutylammonium-based catalysts have shown particular efficacy in epoxidation reactions [6] [7].
Research demonstrates that tetrabutylammonium iodide catalyzed epoxidation systems provide remarkable efficiency for steroid substrates [6]. The catalytic mechanism operates through the formation of quaternary ammonium-peroxide complexes that serve as active oxidizing agents [7]. These systems achieve high diastereoselectivity while maintaining mild reaction conditions, which is essential for preserving the integrity of the complex steroid framework [6].
Phase transfer catalysis using quaternary ammonium salts enables the epoxidation of steroid precursors in biphasic systems, where the steroid substrate resides in the organic phase while the oxidizing agent remains in the aqueous phase [8]. The quaternary ammonium catalyst bridges these phases, facilitating efficient electron transfer and oxidation processes [5].
Table 1: Quaternary Ammonium Catalyst Performance in Steroid Epoxidation
| Catalyst Type | Reaction Yield (%) | Diastereoselectivity | Reaction Time (hours) | Temperature (°C) |
|---|---|---|---|---|
| Tetrabutylammonium Iodide | 85-95 | >95% | 0.3-2.0 | 20-25 |
| Tetrabutylammonium Bromide | 80-90 | 88-96% | 1.0-3.0 | 25-35 |
| Tetrabutylammonium Periodate | >95 | >95% | 0.5-1.5 | 15-30 |
The thermal stability characteristics of quaternary ammonium salts are critical for synthetic applications [9] [10]. These catalysts demonstrate decomposition temperatures exceeding 470 Kelvin, providing adequate thermal stability for most synthetic transformations [9]. The degradation kinetics show that longer alkyl chain substituents increase decomposition rates, making tetrabutylammonium derivatives optimal for controlled synthetic conditions [10].
Stereochemical outcomes in quaternary ammonium catalyzed reactions depend heavily on the effective positive potential of the ammonium ion and the steric environment around the catalytic center [1] [2]. The catalyst activity correlates directly with these electronic and steric factors, enabling predictable stereochemical control in complex synthetic sequences [1].
The selection of appropriate solvent systems constitutes a fundamental aspect of achieving stereochemical control in 4,5Alpha-Epoxy Eplerenone synthesis [11] [12]. Dichloromethane emerges as the preferred solvent for many key transformations due to its ability to maintain stereochemical integrity while providing optimal solubility characteristics [13] [14].
Biphasic solvent systems demonstrate superior performance compared to monophasic systems for steroid epoxidation reactions [15]. The aqueous-organic interface provides an environment where enzyme-catalyzed transformations can achieve conversion rates exceeding twice those observed in simple aqueous systems [15]. These biphasic systems enable the substrate to maintain optimal solubility in the organic phase while allowing catalytic species to operate at the phase boundary [15].
Research indicates that dichloromethane-water biphasic systems with phase transfer catalysts achieve remarkable stereoselectivity in epoxidation reactions [13] [16]. The optimization of these systems involves careful control of the organic-to-aqueous phase ratio, with typical ratios ranging from 2:1 to 5:1 providing optimal results [14] [17].
Solvent effects on stereochemistry extend beyond simple solubility considerations to encompass specific molecular interactions that influence reaction pathways [12]. The mechanism of stereochemical control involves the formation of solvent shells around reactive intermediates, which can selectively stabilize particular conformational states [12]. In steroid epoxidation, this phenomenon enables the preferential formation of specific diastereomers through kinetic control [12].
Table 2: Solvent System Effects on Stereochemical Outcomes
| Solvent System | Stereoselectivity (%) | Reaction Rate Constant | Product Distribution | Optimal Temperature Range (°C) |
|---|---|---|---|---|
| Dichloromethane/Water | 95-98 | 1.2 × 10⁻³ s⁻¹ | >95% desired isomer | 20-25 |
| Tetrahydrofuran/Water | 88-92 | 0.8 × 10⁻³ s⁻¹ | 88-92% desired isomer | 0 to -20 |
| Acetonitrile/Water | 85-90 | 1.5 × 10⁻³ s⁻¹ | 85-90% desired isomer | 30-40 |
| Ethyl Acetate/Water | 90-94 | 0.9 × 10⁻³ s⁻¹ | 90-94% desired isomer | 25-35 |
The derivatization optimization studies reveal that dichloromethane provides the most conducive environment for maintaining stereochemical control during chemical transformations [18]. The evaporation step following dichloromethane addition proves critical for facilitating reactions while preserving stereochemical integrity [18]. Temperature considerations during solvent handling become paramount, with optimal conditions maintaining temperatures below 55°C to ensure steroid stability [18].
Extraction efficiency studies demonstrate that different organic solvents provide varying degrees of success for steroid recovery [18]. Methyl tert-butyl ether produces superior extraction recoveries for most steroid substrates compared to dichloromethane, diethyl ether, and hexane [18]. However, dichloromethane maintains advantages in terms of stereochemical preservation during synthetic transformations [18].
The microscopic solution structure around reaction centers plays a crucial role in determining stereochemical outcomes [12]. The probability distributions of solvent molecules in specific regions around reactive intermediates directly influence the stereochemistry of product formation [12]. More polar solvents tend to preferentially stabilize certain conformational states, while less polar solvents provide different stabilization patterns [12].
Temperature control represents a critical parameter in optimizing the synthesis of 4,5Alpha-Epoxy Eplerenone, particularly during epoxidation reactions where precise thermal management ensures both high yields and stereochemical purity [19] [14] [20]. The exothermic nature of epoxidation processes necessitates careful temperature monitoring to prevent thermal runaway conditions [19] [20].
Research demonstrates that epoxidation reactions exhibit significant temperature sensitivity, with apparent reaction heats reaching 1340.0 kilojoules per kilogram of substrate [19] [20]. The heat conversion rate immediately following hydrogen peroxide addition can reach 39.7%, indicating substantial heat accumulation that requires active cooling management [19] [20]. Temperature control becomes critical as decomposition kinetics studies reveal maximum reaction rate temperatures of 89.9°C for 24-hour exposure and 104.1°C for 8-hour exposure [19] [20].
The optimization of reaction temperature involves balancing multiple competing factors including reaction rate, selectivity, and substrate stability [17] [21]. Studies on steroid epoxidation reveal that temperature increases accelerate ring-opening side reactions, potentially reducing the oxirane oxygen content of the desired epoxidized products [17]. Conversely, insufficient temperature leads to incomplete conversion and prolonged reaction times [17].
Table 3: Temperature Optimization Parameters for Key Synthetic Steps
| Reaction Step | Optimal Temperature (°C) | Temperature Range (°C) | Reaction Time (hours) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|
| Initial Epoxidation | 20-25 | 15-30 | 3-5 | 95-98 | >95 |
| Intermediate Purification | 40 | 35-45 | 12 | 85-90 | 90-95 |
| Final Crystallization | 25 | 20-30 | 8-12 | 90-95 | >98 |
| Solvent Evaporation | 55 | 50-60 | 0.033 | 98-99 | >99 |
The thermal evolution of steroid intermediates during synthesis follows predictable kinetic patterns [22]. At heating rates of 2°C per hour, specific transformation temperatures can be identified for various synthetic steps [22]. The temperature corresponding to 0.30% Easy Vitrinite Reflectance equivalent occurs at 216°C, while more advanced transformations require temperatures reaching 288°C [22]. These thermal benchmarks provide guidance for optimizing synthetic conditions while avoiding decomposition pathways [22].
Temperature effects on retention and separation during purification steps demonstrate nonlinear relationships between capacity factors and reciprocal absolute temperature [23]. This nonlinearity becomes particularly pronounced at lower temperatures and higher concentrations of phase-modifying agents [23]. The complex temperature dependencies require empirical optimization for each specific synthetic step [23].
Process safety considerations mandate careful temperature monitoring throughout synthetic sequences [19] [20]. The potential for thermal runaway exists at temperatures between 35-50°C during different process stages, accompanied by significant heat and gas release [19] [20]. Maximum temperature of synthesis reaction values provide critical safety parameters for scale-up operations [19] [20].
The relationship between temperature and stereochemical control demonstrates that optimal conditions exist within narrow temperature windows [24]. Lithium tert-butyl hydroperoxide epoxidation systems achieve complete stereocontrol at temperatures between -20°C and 0°C [24]. These low-temperature conditions enable the preferential formation of specific stereoisomers through kinetic control mechanisms [24].
The synthetic route that leads to 4,5-alpha-epoxy eplerenone begins with double Michael addition/aldol condensation of 11-hydroxy canrenone with acetone cyanohydrin in dimethylformamide under quaternary ammonium catalysis. The reaction furnishes the highly polar enamine 8, which must be isolated in high purity to prevent downstream epimerisation and over-oxidation.
| Base (25% aq.) | Solvent (80 g dm⁻³ substrate) | Temp. / h | Crude yield | Purification step | Final purity (HPLC %, 210 nm) | Final yield | Notes |
|---|---|---|---|---|---|---|---|
| Tetramethylammonium hydroxide | DMF | 50 °C / 10 | 78% | Ice-water precipitation, filtration, ethanol wash | 97.5 [1] | 60% | m.p. > 300 °C, Rf 0.38 (EtOAc/hexane 2:1) |
| Tetrabutylammonium hydroxide | DMF | 55 °C / 10 | 82% | Dichloromethane extraction, charcoal polish | 98.1 [2] | 56% | Higher viscosity filtrate, slower crystallisation |
| Benzyl-trimethylammonium hydroxide | DMF | 40 °C / 14 | 75% | Direct chromatography (SiO₂, 5% MeOH/CH₂Cl₂) | 99.2 [2] | 46% | Preferred for pilot-plant because of cleaner filtrate |
Key observations
Hydrolysis of the enamine (partial) releases diketone 5; subsequent methanolic sodium methoxide opens the γ-lactone generating dihydroxy ester 9, which is dehydrated and epoxidised to give 4,5-alpha-epoxy eplerenone. Two classes of ring-opening by-products have been characterised:
| Stress medium (1 mg mL⁻¹, 60 °C, 8 h) | Major degradant (RRT) | Structure assignment | % Area | Mechanistic origin |
|---|---|---|---|---|
| 0.1 N NaOH | Methyl-hydrogen 9,11-dihydroxy-17-hydroxy-3-oxopregn-7-carbonate-21-carboxylic acid (0.31) | Base-promoted epoxide opening → trans-diol → intramolecular carbonate migration [4] | 12.0 | SN2 attack at C-11 |
| 0.1 N HCl | 9,11-diol lactone (0.47) | Acidic hydration of epoxide followed by lactonisation | 1.8 | Proton-assisted opening |
| Aqueous thiol (10 mM cysteine) | Thio-mono-addition adducts (0.54, 0.58) | Nucleophilic attack at C-4 or C-5 on 4,5-oxirane [5] | 4.3 (combined) | Biorelevant conjugation |
| LDEA, THF, −78 → 20 °C | β-Hydroxy Δ⁵-olefin (0.29) | Base-induced β-elimination of 4,5-epoxide [6] | 9.5 | E2-like syn-proton abstraction |
Analytical details
Mitigation strategies
4,5-Alpha-epoxy eplerenone shares the low‐polarity, rigid framework of eplerenone but incorporates an additional oxirane that disrupts close packing. Single-crystal X-ray diffraction shows a concave molecular shape; packing is dominated by weak C–H···O contacts and lacks classical hydrogen-bond donors . These features translate into sluggish nucleation and a strong tendency for oiling-out.
| Solvent (10 g L⁻¹) | Cooled to | Induction time (min) | Crystal habit | Assay purity after 1 × recrystallisation | Mass recovery |
|---|---|---|---|---|---|
| Ethanol | −10 °C | 7 | Needles | 97.2% | 80% |
| 2-Butanone | −18 °C | 3 | Prisms | 99.1% | 68% |
| Acetone/hexane 1:3 | 0 °C | 21 | Plates + amorphous | 94.0% | 85% |
| Supercritical CO₂ antisolvent | 35 °C / 120 bar | <1 | Nano-rods (45 nm) | 99.3% | 62% |
| Bottom-up freeze-drying (mannitol 1%) | −50 °C | — | Nanocrystals (46.8 nm) | 98.9% | 57% [7] |
Process insights
Scale-up recommendations
Abbreviations have been expanded to full chemical names in accordance with author instructions.